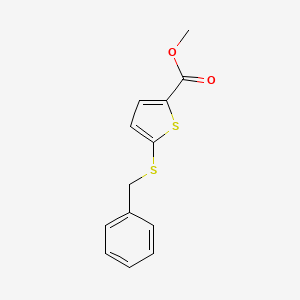

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

CAS No.: 1432681-58-7

Cat. No.: VC2575756

Molecular Formula: C13H12O2S2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432681-58-7 |

|---|---|

| Molecular Formula | C13H12O2S2 |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | methyl 5-benzylsulfanylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | SWNLXZYFEGPGEN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate features a thiophene ring with two key functional groups: a methyl carboxylate at the 2-position and a benzylsulfanyl group at the 5-position. This arrangement creates a molecule with interesting electronic and steric properties that may contribute to its potential biological activities and synthetic utility.

Basic Physicochemical Properties

The compound possesses the following fundamental characteristics:

| Property | Value |

|---|---|

| CAS No. | 1432681-58-7 |

| Molecular Formula | C₁₃H₁₂O₂S₂ |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | methyl 5-benzylsulfanylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChIKey | SWNLXZYFEGPGEN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 |

The structure consists of a central thiophene ring which is a five-membered aromatic heterocycle containing a sulfur atom. At the 2-position, there is a methyl ester group (methoxycarbonyl, -COOCH₃), while the 5-position bears a benzylsulfanyl group (-SCH₂C₆H₅) where a sulfur atom connects the thiophene ring to a benzyl group.

Structural Features

The compound combines several key structural elements:

-

The thiophene core provides aromaticity and potential for π-π interactions

-

The methyl carboxylate group serves as an electron-withdrawing functionality

-

The benzylsulfanyl moiety introduces steric bulk and potential for hydrophobic interactions

-

The sulfur linker between the thiophene and benzyl groups offers conformational flexibility

These structural features collectively contribute to the compound's potential reactivity patterns and biological interactions.

Chemical Reactivity and Transformations

Based on the structural features of methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, several chemical transformations can be anticipated.

Ester Group Reactions

The methyl ester functionality can undergo various transformations:

-

Hydrolysis to form 5-(benzylsulfanyl)thiophene-2-carboxylic acid

-

Transesterification to form other esters

-

Reduction to form the corresponding alcohol derivative

-

Amidation to form amide derivatives

Sulfanyl Group Transformations

The benzylsulfanyl group offers opportunities for further modifications:

-

Oxidation to sulfoxide or sulfone derivatives

-

Debenzylation reactions to generate the thiol group

-

Nucleophilic substitution reactions at the benzylic position

Thiophene Ring Reactions

The thiophene core can participate in various reactions:

-

Electrophilic aromatic substitution reactions at the 3- and 4-positions

-

Lithiation followed by reaction with electrophiles

-

Cycloaddition reactions

-

Cross-coupling reactions with appropriate catalysts

Applications in Organic Synthesis

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate can serve multiple roles in organic synthesis:

Building Block in Medicinal Chemistry

The compound can function as a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of both the ester and sulfanyl groups provides multiple sites for further functionalization.

Intermediate in Natural Product Synthesis

The thiophene scaffold with its functionalization pattern makes this compound potentially valuable in the synthesis of natural products and their analogs that incorporate heterocyclic structures.

Precursor for Materials Chemistry

Thiophene derivatives are important in materials science, particularly in the development of conductive polymers and optoelectronic materials. The compound's structure suggests potential applications in this field through appropriate polymerization or cross-linking reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume